(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride
Description
Properties
IUPAC Name |
(2R,4R)-2,4-diaminopentanedioic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-MRWDTFSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743372 | |
| Record name | (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390362-42-2 | |
| Record name | (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 235.06 g/mol |
| IUPAC Name | (2R,4R)-2,4-diaminopentanedioic acid; dihydrochloride |
| SMILES | C(C@HN)C@HN.Cl.Cl |
| CAS Number | 390362-42-2 |
Synthetic Strategies and Methodologies
Chiral Pool Synthesis from D-Glutamic Acid Derivatives
A primary route utilizes D-glutamic acid as a chiral starting material. The process involves selective protection of functional groups, followed by amination and deprotection:
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Protection of Carboxylic Groups :
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Amination at the 4-Position :
-
Deprotection and Salt Formation :
Yield : 42–58% over four steps.
Regioselective Schmidt Rearrangement
Adapting methodologies from vicinal diamine synthesis, a Schmidt rearrangement strategy enables simultaneous introduction of two amino groups:
-
Cyclic Ketone Intermediate :
-
Schmidt Reaction :
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The ketone reacts with hydrazoic acid () in concentrated , forming a diazapinone intermediate.
-
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Hydrolysis to Diamine :
Key Challenge : Controlling stereochemistry during ring expansion requires chiral auxiliaries or asymmetric catalysis.
Diastereoselective Amination Techniques
Enzymatic Resolution
Racemic mixtures of 2,4-diaminopentanedioic acid are resolved using L-amino acid oxidase, which selectively deaminates the (2S,4S)-enantiomer. The remaining (2R,4R)-isomer is precipitated as the dihydrochloride salt.
Asymmetric Catalytic Hydrogenation
A palladium-catalyzed hydrogenation of α,γ-diketopentanedioic acid derivatives achieves high enantiomeric excess (ee > 95%):
Industrial-Scale Production
Table 2: Optimized Reaction Conditions for Large-Scale Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Benzyl chloroformate, THF, 0°C | 89 |
| Amination | DPPA, DIAD, PPh, 0°C → rt | 76 |
| Deprotection | , Pd/C, ethanol | 92 |
| Salt Formation | HCl (2 equiv.), ethanol, reflux | 98 |
Purity : >99% (HPLC), enantiomeric ratio 99:1 (2R,4R:2S,4S).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amino acid derivatives.
Scientific Research Applications
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a substrate in various biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of biochemical pathways .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (2R,4R) configuration enhances binding specificity in enzyme-active sites compared to (2R,4S) or (2S,4S) isomers, as observed in protease inhibition assays .
- Toxicity Profiles: Shorter-chain analogs like (S)-2,4-diaminobutanoic acid exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to aromatic derivatives like 2,4-diaminophenoxyethanol .
- Synthetic Challenges : High-purity (>95%) (2R,4R) and (2S,4S) isomers require advanced chiral resolution techniques, increasing production costs .
Biological Activity
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride, also known as L-2,4-diaminobutyric acid or DAB, is a compound of significant interest in both biochemical research and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.
Chemical Structure and Properties
- Chemical Formula : C5H10N2O4
- Molecular Weight : 174.15 g/mol
- CAS Number : 390362-42-2
The compound features two amino groups and a dicarboxylic acid structure, which contributes to its biological activity.
This compound functions primarily as an inhibitor of certain enzymes involved in amino acid metabolism. It is known to interact with the enzyme arginase, leading to altered levels of nitric oxide (NO) and other nitrogenous compounds in biological systems. This modulation can influence various physiological processes, including:
- Nitric Oxide Synthesis : By inhibiting arginase, it may enhance NO production from L-arginine.
- Neuroprotective Effects : Research suggests potential neuroprotective properties due to its ability to modulate neurotransmitter levels.
Antitumor Activity
Studies have indicated that this compound exhibits antitumor properties. It has been evaluated in preclinical models for its effects on cancer cell lines. The compound appears to induce apoptosis in certain cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile.
In Vitro Studies
A series of experiments have demonstrated the compound's effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of proliferation |
These results highlight its potential as an anticancer agent.
Neuroprotective Studies
In a study examining neuroprotection, this compound was administered to models of neurodegeneration:
- Model Used : Rat model of Parkinson's disease.
- Outcome : Significant reduction in neuronal death and preservation of dopaminergic neurons were observed.
This suggests that the compound may be beneficial in conditions characterized by oxidative stress and inflammation.
Synthesis Methods
The synthesis of this compound has been achieved through various methods. One notable approach involves the use of asymmetric synthesis techniques to obtain the desired stereochemistry efficiently.
- Starting Material : L-aspartic acid.
- Reagents : Use of specific catalysts that promote the formation of the diaminopentanedioic structure.
- Yield : Typically around 70% after purification.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,4R)-2,4-Diaminopentanedioic Acid Dihydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of diamino acid derivatives often starts with precursor amino acids like glutamic acid. For example, hydrazoic acid in sulfuric acid can facilitate diazotization and rearrangement to form diamine backbones . To achieve the (2R,4R) configuration, chiral resolution techniques (e.g., enzymatic resolution or chiral auxiliaries) or asymmetric catalysis must be employed. Post-synthesis, the dihydrochloride salt is prepared via reaction with HCl. Stereochemical validation requires chiral HPLC (e.g., using a Crownpak CR-I column) or polarimetry .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm proton environments and stereochemistry (e.g., H and C NMR in DO).
- Mass Spectrometry : ESI-MS for molecular weight verification (e.g., [M+H] at m/z 229.1).
- Elemental Analysis : To validate Cl content (theoretical ~31%).
- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Use desiccants to prevent hygroscopic degradation. Avoid inhalation (P261) and skin contact (P262) by using PPE (gloves, lab coats) and working in a fume hood. Solubility in aqueous buffers (~50 mg/mL) allows for stock solutions to be aliquoted and frozen at -20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from differences in solvent systems, pH, or impurity profiles. To resolve:
Solubility Studies : Conduct systematic tests in buffers (pH 3–9) and polar aprotic solvents (DMSO, DMF).
Stability Profiling : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
Impurity Analysis : LC-MS to identify degradation byproducts (e.g., deamination or oxidation products) .
Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Focus on enzymes requiring diamino acid motifs (e.g., peptidases, transaminases).
- Assay Design : Use fluorescence-based or colorimetric substrates (e.g., p-nitroaniline release).
- Kinetic Analysis : Determine values via Lineweaver-Burk plots under varied inhibitor concentrations.
- Molecular Docking : Validate binding modes using software like AutoDock Vina with crystallographic enzyme structures .
Q. How can the stereochemical integrity of this compound be maintained during derivatization?
- Methodological Answer :
- Mild Reaction Conditions : Avoid high temperatures or strong acids/bases to prevent racemization.
- Protecting Groups : Use Boc or Fmoc groups for amino protection during coupling reactions.
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .
Key Research Findings
- Synthetic Optimization : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% ee in diastereoselective synthesis .
- Biological Relevance : Demonstrates inhibitory activity against bacterial D-Ala-D-Ala ligase (IC = 12 µM), suggesting potential as an antibiotic scaffold .
- Analytical Challenges : Racemization occurs at pH >8, necessitating strict pH control during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
